

Brivanib Alaninate: A Technical Overview of Early-Phase Clinical Trial Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Brivanib Alaninate*

Cat. No.: *B612237*

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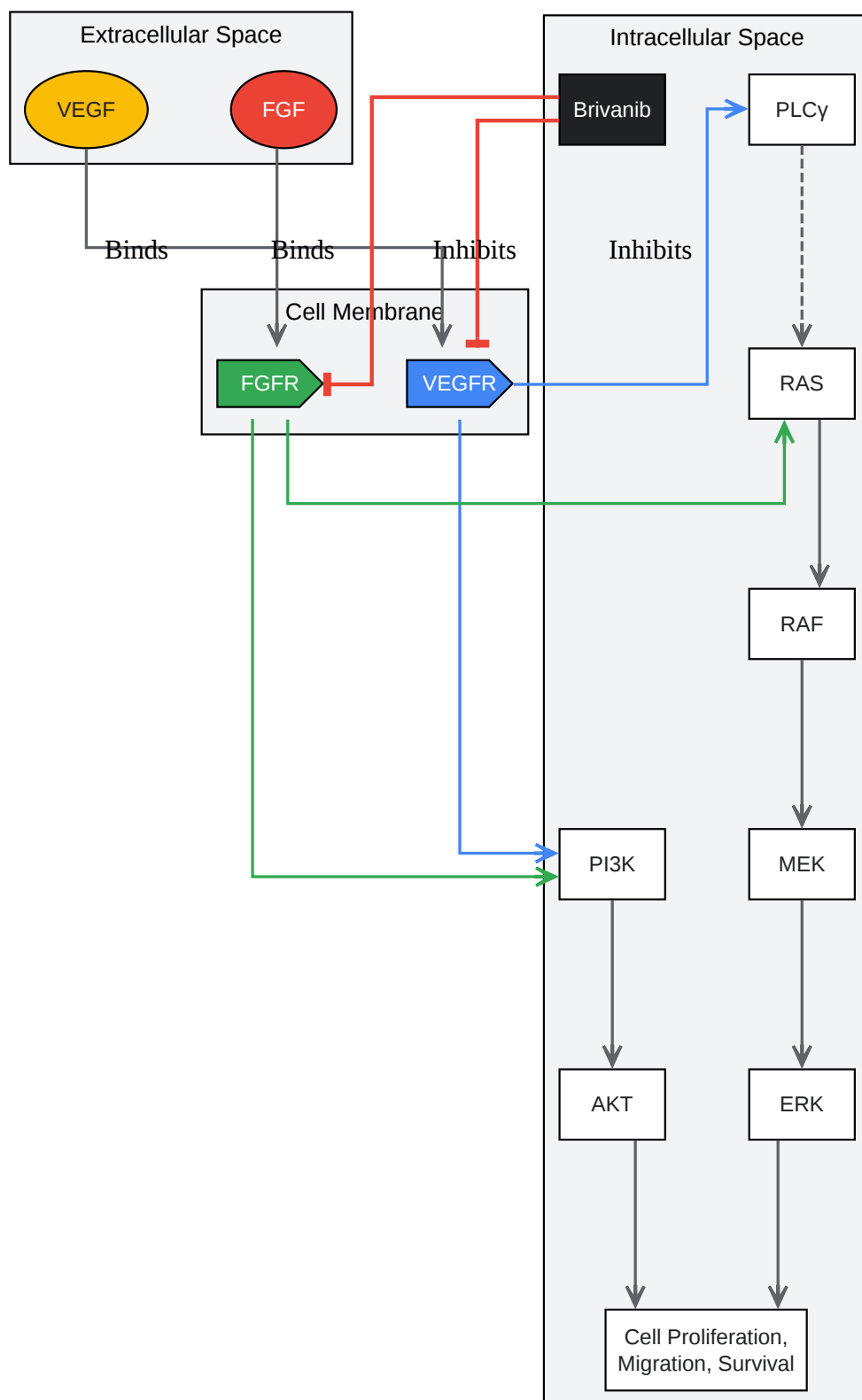
For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivanib alaninate (BMS-582664) is an orally administered prodrug of brivanib (BMS-540215), a potent and selective dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGF and FGF signaling pathways playing key roles.[4] By targeting both of these pathways, brivanib was developed to overcome potential resistance mechanisms associated with therapies targeting only the VEGF pathway.[2][4] This technical guide provides a comprehensive summary of the core findings from early-phase clinical trials of **brivanib alaninate**, focusing on quantitative data, experimental protocols, and the underlying signaling pathways. While showing initial promise in Phase I and II trials, brivanib ultimately did not meet its primary endpoints in later Phase III studies.[5][6][7][8]

Core Signaling Pathway

Brivanib acts as an ATP-competitive inhibitor of key receptor tyrosine kinases involved in angiogenesis.[3] Its primary targets are VEGFR-2 and FGFR-1/2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[3][9]



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Caption: Brivanib inhibits VEGFR and FGFR signaling pathways.

Pharmacokinetics and Metabolism

Brivanib alaninate is a prodrug designed to improve the oral bioavailability of the active moiety, brivanib.[10] Following oral administration, the prodrug is rapidly and completely converted to brivanib.[10][11]

- Absorption: Brivanib is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 1 hour.[11] The absorption is high, estimated to be over 86%.[11]
- Distribution: The volume of distribution is expected to be high.[10]
- Metabolism: Brivanib is extensively metabolized.[11]
- Elimination: The majority of the drug-related radioactivity is excreted in the feces (around 81.5%), with a smaller portion in the urine (about 12.2%).[11] The mean terminal half-life is approximately 13.8 hours.[11]

Phase I Study in Advanced Solid Tumors

A Phase I, open-label, dose-escalation study was conducted to determine the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of brivanib in patients with advanced or metastatic solid tumors.[2]

Experimental Protocol

- Study Design: A two-part, open-label, dose-escalation (Part A) and dose-optimization (Part B) study.[2]
- Patient Population: 90 patients with advanced/metastatic solid tumors refractory to standard therapies.[2]
- Dosing Regimens:
 - Part A: Once-daily oral **brivanib alaninate** starting at 180 mg, with dose escalation.[2]
 - Part B: Four cohorts with different regimens: 320 mg once daily, 800 mg once daily (continuous), 800 mg once daily (intermittent, 5 days on/2 days off), and 400 mg twice

daily.[2]

- Primary Objectives: To determine dose-limiting toxicity (DLT), maximum tolerated dose (MTD), and the optimal dose range.[2]
- Secondary Objectives: To assess preliminary antitumor activity, characterize PK/PD profiles, and evaluate effects on the QTc interval.[2]

Key Findings

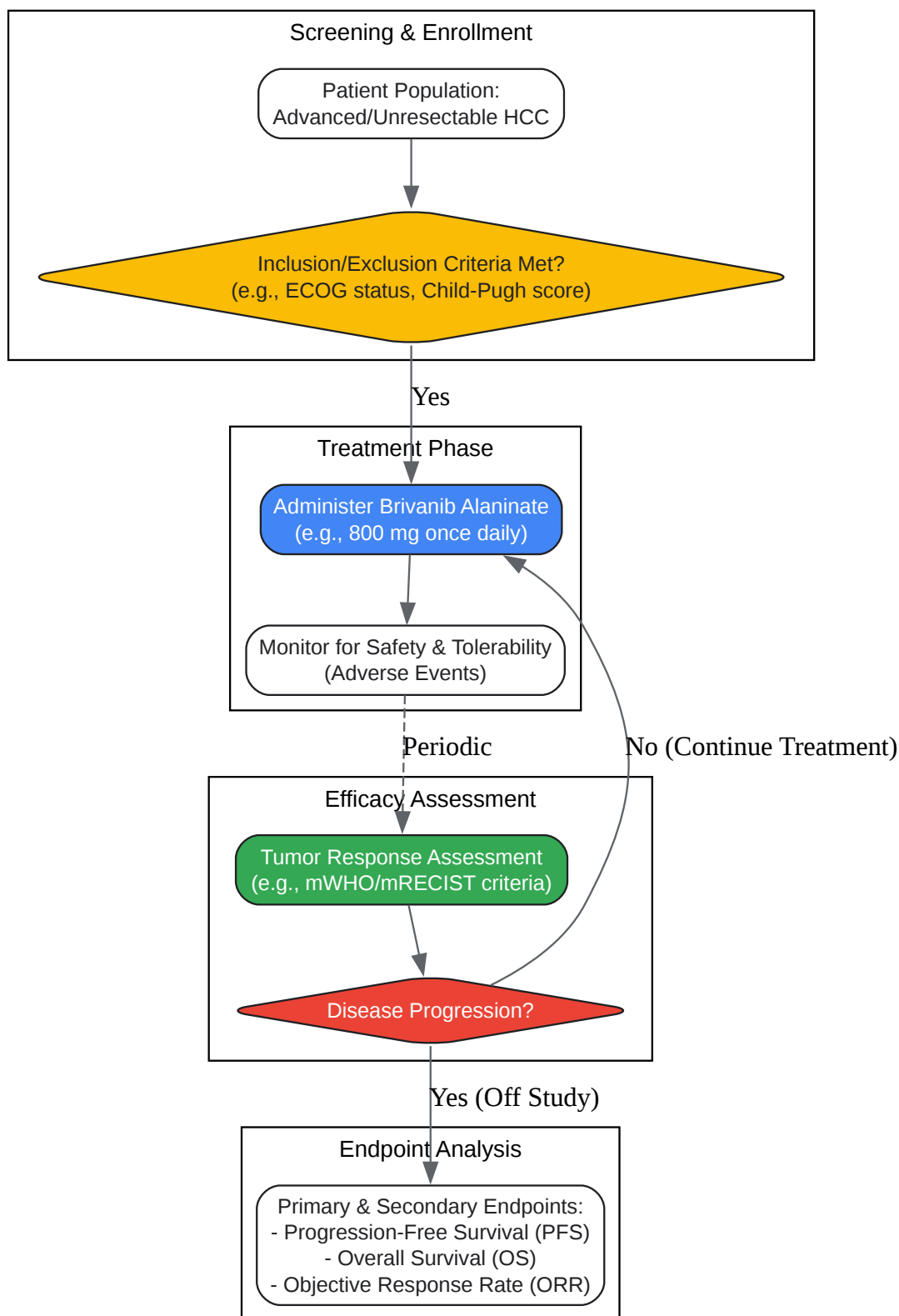
The MTD was established at 800 mg per day.[2] Systemic exposure of brivanib increased linearly up to 1000 mg/day.[2] The most common adverse events were generally mild.[2] Partial responses were confirmed in two patients receiving doses of 600 mg or higher.[2] Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) showed significant decreases in parameters related to tumor vascularity and permeability at the 800 mg continuous and 400 mg twice-daily doses.[2]

| Parameter | Result |
|------------------------------|---|
| Maximum Tolerated Dose (MTD) | 800 mg/day[2] |
| Confirmed Partial Responses | 2 patients (at doses \geq 600 mg)[2] |
| Pharmacodynamic Effect | Significant decrease in tumor vascularity and permeability[2] |

Phase II Studies in Hepatocellular Carcinoma (HCC)

Several Phase II studies evaluated brivanib as both a first-line and second-line therapy for patients with advanced hepatocellular carcinoma.

Experimental Workflow: Representative Phase II Trial



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Caption: A typical workflow for a Phase II clinical trial of brivanib.

First-Line Therapy in Advanced HCC

An open-label, single-arm Phase II study evaluated brivanib in 55 patients with unresectable, locally advanced, or metastatic HCC who had not received prior systemic therapy.[\[12\]](#)[\[13\]](#)

Experimental Protocol:

- Patient Population: 55 patients with advanced HCC.[\[12\]](#)[\[13\]](#)
- Dosing: **Brivanib alaninate** 800 mg orally once daily.[\[12\]](#)[\[13\]](#)
- Primary Objective: 6-month progression-free survival (PFS) rate.[\[12\]](#)
- Secondary Objectives: Tumor response rate, time to response, duration of response, median PFS, median overall survival (OS), and safety.[\[12\]](#)
- Assessment Criteria: Modified World Health Organization (mWHO) criteria.[\[12\]](#)[\[13\]](#)

Efficacy and Safety Data:

| Efficacy Endpoint (mWHO criteria) | Result |
|--|---|
| 6-Month Progression-Free Survival Rate | 18.2% (95% CI: 9.1%-30.9%) [12] [13] |
| Median Progression-Free Survival (PFS) | 2.7 months (95% CI: 1.4-3.0) [12] [13] |
| Median Overall Survival (OS) | 10.0 months (95% CI: 6.8-15.2) [12] [13] |
| Complete Response (CR) | 1 patient [12] |
| Partial Response (PR) | 3 patients [12] |
| Stable Disease (SD) | 22 patients [12] |
| Disease Control Rate (DCR) | 51% [1] |
| Most Common Adverse Events | Fatigue, hypertension, diarrhea [12] [13] |

Second-Line Therapy in Advanced HCC

Another open-label, single-agent Phase II study assessed brivanib in 46 patients with advanced HCC who had progressed on prior antiangiogenic therapy (primarily sorafenib).[1][14]

Experimental Protocol:

- Patient Population: 46 patients with advanced HCC who had failed one prior antiangiogenic therapy.[1][14]
- Dosing: **Brivanib alaninate** 800 mg orally once daily.[1][14]
- Primary Objectives: Tumor response rate, time to progression (TTP), and overall survival (OS).[1][14]
- Assessment Criteria: Modified World Health Organization (mWHO) criteria.[1][14]

Efficacy and Safety Data:

| Efficacy Endpoint (mWHO criteria) | Result |
|-----------------------------------|--|
| Objective Response Rate (ORR) | 4.3% (2 Partial Responses)[1][14] |
| Stable Disease (SD) | 41.3% (19 patients)[1][14] |
| Progressive Disease (PD) | 41.3% (19 patients)[1][14] |
| Disease Control Rate (DCR) | 45.7%[1][14] |
| Median Time to Progression (TTP) | 2.7 months (investigator-assessed)[1][14] |
| Median Overall Survival (OS) | 9.79 months[1][14] |
| Most Common Adverse Events | Fatigue, decreased appetite, nausea, diarrhea, hypertension[1][14] |

Conclusion

The early-phase clinical trial data for **brivanib alaninate** demonstrated a manageable safety profile and promising signs of antitumor activity in patients with advanced solid tumors, particularly hepatocellular carcinoma.[1][2][12] The drug showed evidence of target

engagement by inhibiting the VEGFR and FGFR pathways, leading to antiangiogenic effects.[2] [9] The recommended Phase II dose was established at 800 mg once daily.[2] While the Phase II results in HCC were encouraging, subsequent large-scale Phase III trials (BRISK-FL and BRISK-PS) did not meet their primary endpoints of improving overall survival compared to standard of care or placebo, respectively.[5][8][15][16] These findings underscore the challenges of translating promising early-phase signals into definitive late-stage clinical benefits. The data from these initial trials, however, remain valuable for understanding the role of dual VEGFR/FGFR inhibition and for informing the design of future studies in oncology.

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- To cite this document: BenchChem. [Brivanib Alaninate: A Technical Overview of Early-Phase Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612237#early-phase-clinical-trial-data-for-brivanib-alaninate]

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